molecular formula C20H30O4 B1179583 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid CAS No. 116499-73-1

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid

Cat. No. B1179583
CAS RN: 116499-73-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid, commonly known as EDA, is a naturally occurring abietane diterpenoid found in various conifer species. It has recently gained significant attention in scientific research due to its potential therapeutic applications. EDA has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of EDA is not fully understood, but studies have suggested that it may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. EDA has also been found to inhibit the growth and proliferation of cancer cells by regulating various signaling pathways. In terms of anti-inflammatory effects, EDA has been shown to suppress the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EDA has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. EDA has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, EDA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are responsible for the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using EDA in lab experiments is its natural origin, making it a potentially safer alternative to synthetic drugs. EDA has also been found to possess low toxicity, making it a promising candidate for drug development. However, the complex synthesis process and limited availability of EDA may pose a limitation for lab experiments.

Future Directions

There are several future directions for research on EDA. One potential direction is the development of EDA-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of EDA and its potential side effects. Additionally, research on the synthesis of EDA and its derivatives may lead to the development of more efficient and cost-effective methods.

Synthesis Methods

EDA can be synthesized from the natural precursor, 9alpha,13alpha-dihydroxyabiet-8(14)-en-18-oic acid, through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts, making it a complex and challenging process.

Scientific Research Applications

EDA has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, specifically in breast cancer and leukemia cells. EDA has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, EDA has been shown to exhibit anti-bacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHFJWCHEFCJDC-AXDKOMKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.